molecular formula C22H21I B11961435 2'-Iodo-2,6,2'',6''-tetramethyl-(1,1',3',1'')terphenyl CAS No. 129678-40-6

2'-Iodo-2,6,2'',6''-tetramethyl-(1,1',3',1'')terphenyl

Cat. No.: B11961435
CAS No.: 129678-40-6
M. Wt: 412.3 g/mol
InChI Key: NRSKVLSHRWJCKJ-UHFFFAOYSA-N
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Description

2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl is a chemical compound with the molecular formula C22H21I It is a derivative of terphenyl, a class of aromatic hydrocarbons consisting of three benzene rings connected by single bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl typically involves the iodination of a precursor terphenyl compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the terphenyl structure in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective iodination of the desired position on the terphenyl molecule.

Industrial Production Methods

Industrial production of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can introduce hydroxyl, carbonyl, or carboxyl groups.

Scientific Research Applications

2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a radiolabeled compound in biological assays and imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s structure may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Iodo-2,2’‘-dimethoxy-(1,1’,3’,1’')terphenyl
  • 2’-Iodo-(1,1’,3’,1’')terphenyl
  • 5’-Iodo-3,3’‘-dimethyl-(1,1’,3’,1’')terphenyl
  • 3’,6’-Dimethoxy-2,4,4’,6’'-tetramethyl-p-terphenyl

Uniqueness

2’-Iodo-2,6,2’‘,6’‘-tetramethyl-(1,1’,3’,1’')terphenyl is unique due to the specific positioning of the iodine and methyl groups on the terphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

129678-40-6

Molecular Formula

C22H21I

Molecular Weight

412.3 g/mol

IUPAC Name

1,3-bis(2,6-dimethylphenyl)-2-iodobenzene

InChI

InChI=1S/C22H21I/c1-14-8-5-9-15(2)20(14)18-12-7-13-19(22(18)23)21-16(3)10-6-11-17(21)4/h5-13H,1-4H3

InChI Key

NRSKVLSHRWJCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C)C)I

Origin of Product

United States

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